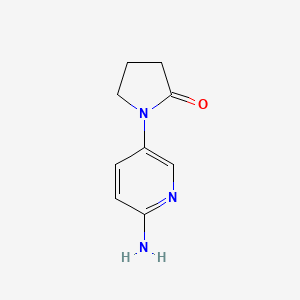

1-(6-Aminopyridin-3-yl)pyrrolidin-2-one

Description

1-(6-Aminopyridin-3-yl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound featuring a pyrrolidin-2-one (a five-membered lactam) core linked to a 6-aminopyridin-3-yl substituent.

Propriétés

IUPAC Name |

1-(6-aminopyridin-3-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-8-4-3-7(6-11-8)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPYSIBFHAXDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Aminopyridin-3-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives . This method includes a domino process where pyrrolidine-2-carbaldehyde is formed in situ, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

1-(6-Aminopyridin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The aminopyridine moiety allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrrolidinone or aminopyridine rings.

Applications De Recherche Scientifique

Scientific Research Applications

1-(6-Aminopyridin-3-yl)pyrrolidin-2-one has been studied for various applications in scientific research:

1. Drug Development

- The compound serves as a scaffold for synthesizing novel inhibitors targeting specific enzymes and receptors. Its structural properties allow it to interact effectively with biological targets, making it a candidate for developing new therapeutics, particularly in oncology and infectious diseases .

2. Antitumor Activity

- Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit key enzymes involved in cancer progression, suggesting its potential as a lead compound in cancer therapy . In vivo studies have demonstrated its efficacy in reducing tumor growth in animal models.

3. Antimicrobial Properties

- The compound has shown promising results against various pathogens, including Chlamydia trachomatis. Its unique structure allows for selective activity against bacteria while minimizing toxicity to host cells. This highlights its potential as a starting point for developing new antimicrobial agents.

Case Study 1: Antitumor Efficacy

A study evaluated the compound's ability to inhibit tumor growth in mice models. Results indicated a marked reduction in tumor size compared to control groups, supporting its role as a potential anticancer agent.

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that derivatives of this compound exhibited selective antimicrobial activity against Chlamydia trachomatis, with minimal effects on human cells. This finding underscores the compound's potential utility in treating bacterial infections without harming the host .

Structure-Activity Relationship (SAR)

The presence of the amine and carbonyl functional groups within the structure enhances the compound's biological activity. Comparative studies have shown that modifications to the pyridine ring can significantly impact its efficacy against various biological targets. For instance, substituents that increase electron density on the pyridine ring have been associated with improved binding affinity to target enzymes .

Mécanisme D'action

The mechanism of action of 1-(6-Aminopyridin-3-yl)pyrrolidin-2-one involves its interaction with molecular targets in biological systems. The aminopyridine moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Heterocyclic Substituent Variations

The nature of the substituent on the pyrrolidin-2-one core significantly influences physicochemical and biological properties:

Key Observations :

- Amino-pyridine substituents (target compound) likely improve water solubility and target engagement in polar environments (e.g., enzyme active sites) compared to chlorinated or purely aromatic analogs .

- Benzodioxol derivatives (e.g., ) may exhibit higher membrane permeability due to lipophilic fused rings but lack the hydrogen-bonding advantage of the amino group.

Functional Group Impact on Bioactivity

Derivatives with electron-donating or withdrawing groups demonstrate varied efficacy in biological assays:

Antioxidant Activity:

- 1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one derivatives with thioxo-oxadiazolyl or triazolyl groups showed 1.35–1.5× higher antioxidant activity than ascorbic acid in DPPH assays . The hydroxyl and sulfur-containing groups likely enhance radical scavenging.

Anti-Alzheimer’s Activity:

- Benzylated pyrrolidin-2-one derivatives (e.g., compound 10b ) exhibited acetylcholinesterase (AChE) inhibition comparable to donepezil, a standard drug . The benzyl groups likely facilitate hydrophobic interactions with AChE.

- Target compound: The amino-pyridine substituent could interact with AChE’s catalytic site via hydrogen bonding, though this requires experimental validation.

Physicochemical Properties

Substituents critically modulate logP, solubility, and stability:

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Predicted) |

|---|---|---|---|

| This compound | ~207.23 | ~0.5 | High (aqueous) |

| 1-(4-Chlorophenyl)pyrrolidin-2-one | ~195.65 | ~2.1 | Moderate (DMSO) |

| 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one | ~200.62 | ~1.8 | Low (organic solvents) |

| 6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde | ~220.25 | ~0.9 | Moderate (aqueous) |

Analysis :

- The amino group in the target compound reduces logP and enhances aqueous solubility, favoring pharmacokinetics in polar environments.

- Chlorinated analogs (e.g., ) exhibit higher logP, suggesting better blood-brain barrier penetration but lower solubility.

Activité Biologique

1-(6-Aminopyridin-3-yl)pyrrolidin-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring, an aminopyridine moiety, and is classified as a member of the pyrrolidinone family. Its unique structure suggests that it may interact with various biological targets, making it a subject of interest in pharmacological research.

Structural Features

| Feature | Description |

|---|---|

| Pyrrolidine Ring | A five-membered ring containing nitrogen |

| Aminopyridine Moiety | A pyridine ring substituted with an amino group |

| Functional Groups | Contains carbonyl and amine groups |

Research indicates that compounds similar to this compound may exhibit significant biological activities, particularly as inhibitors of specific enzymes such as myeloperoxidase (MPO). MPO is implicated in oxidative stress and inflammatory responses, making it a target for therapeutic intervention in diseases such as cardiovascular disorders and chronic inflammation .

In Vitro Studies

In vitro studies have demonstrated that derivatives of aminopyridines can inhibit MPO activity effectively. For instance, a related compound showed high oral bioavailability and was able to block MPO-dependent vasomotor dysfunction in rat models, indicating potential use in treating inflammatory diseases .

In Vivo Studies

In vivo studies on related compounds have shown promising results in mouse models. For example, one study reported that a similar aminopyridine derivative inhibited MPO activity effectively, demonstrating significant therapeutic potential in chronic inflammatory conditions .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Effective against MPO, potentially reducing oxidative stress |

| Anti-inflammatory | May alleviate symptoms in models of peritonitis and cardiovascular diseases |

| Bioavailability | High oral bioavailability reported in related compounds |

Case Studies and Research Findings

- Myeloperoxidase Inhibition : A study focused on the inhibition of MPO by aminopyridine derivatives showed that these compounds could significantly reduce MPO activity in human plasma and animal models. This suggests their potential application in therapies targeting oxidative stress-related diseases .

- Antiproliferative Activity : Research has indicated that certain derivatives exhibit antiproliferative effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. The structure-activity relationship (SAR) analysis revealed that modifications to the aminopyridine structure could enhance efficacy against specific cancer types .

- Pharmacokinetics : Pharmacokinetic studies have shown that some related compounds possess good oral bioavailability and manageable half-lives, which are critical factors for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.